molecular formula C23H19Br2N3O B4966254 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol

Cat. No. B4966254
M. Wt: 513.2 g/mol
InChI Key: HCOVKDWXQCZXOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory and antiviral agent.
In pharmacology, this compound has been studied for its effects on the central nervous system, particularly its ability to modulate GABA receptors. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In materials science, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the modulation of various receptors and enzymes in the body. In particular, this compound has been shown to modulate GABA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol vary depending on the specific application and dosage. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In pharmacology, it has been shown to modulate GABA receptors and improve cognitive function. In materials science, it has been shown to improve the efficiency of OLEDs.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its versatility, as it has potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.

Future Directions

There are several future directions for research on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. In medicinal chemistry, further studies could investigate its potential as an anticancer, anti-inflammatory, and antiviral agent. In pharmacology, more research is needed to fully understand its effects on GABA receptors and its potential as a treatment for neurodegenerative diseases. In materials science, future research could focus on optimizing its use in OLEDs and exploring its potential in other electronic devices.

Synthesis Methods

The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves a multi-step process that includes the reaction of 3,6-dibromo-9H-carbazole with 2-methyl-1H-benzimidazole in the presence of a base, followed by the addition of a suitable alcohol. The final product is then purified using various techniques such as column chromatography and recrystallization.

properties

IUPAC Name

1-(3,6-dibromocarbazol-9-yl)-3-(2-methylbenzimidazol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Br2N3O/c1-14-26-20-4-2-3-5-23(20)27(14)12-17(29)13-28-21-8-6-15(24)10-18(21)19-11-16(25)7-9-22(19)28/h2-11,17,29H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCOVKDWXQCZXOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2N1CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol

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